molecular formula C8H14O3S B14133459 4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one CAS No. 88802-44-2

4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one

Cat. No.: B14133459
CAS No.: 88802-44-2
M. Wt: 190.26 g/mol
InChI Key: WVPLQZVBHQPDMF-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one is a chemical compound with a unique structure that includes a 1,3-oxathiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable thiol and an oxidizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxypropan-2-yl)phenol
  • 4-(2-Hydroxypropan-2-yl)cyclohex-1-en-1-ol
  • Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate

Uniqueness

4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one is unique due to its 1,3-oxathiolan ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.

Properties

CAS No.

88802-44-2

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

4-(2-hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one

InChI

InChI=1S/C8H14O3S/c1-7(2,10)5-6(9)11-8(3,4)12-5/h5,10H,1-4H3

InChI Key

WVPLQZVBHQPDMF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(S1)C(C)(C)O)C

Origin of Product

United States

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